molecular formula C15H14O2 B14650728 1-Hydroxy-1,3-diphenylpropan-2-one CAS No. 41049-36-9

1-Hydroxy-1,3-diphenylpropan-2-one

Cat. No.: B14650728
CAS No.: 41049-36-9
M. Wt: 226.27 g/mol
InChI Key: SSCJKWMZFNHATQ-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-diphenylpropan-2-one, also known as benzoin, is an organic compound with the molecular formula C15H14O2. It is a white crystalline solid that is soluble in organic solvents. Benzoin is a key intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,3-diphenylpropan-2-one can be synthesized through the benzoin condensation reaction. This reaction involves the condensation of benzaldehyde in the presence of a cyanide catalyst, typically potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{KCN}} \text{C}_6\text{H}_5\text{CH(OH)COC}_6\text{H}_5 ]

Industrial Production Methods: In industrial settings, the benzoin condensation is carried out in large reactors with controlled temperature and pressure conditions. The reaction mixture is then purified through recrystallization or distillation to obtain high-purity benzoin.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: Benzoin can be oxidized to benzil (1,2-diphenylethane-1,2-dione) using oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).

    Reduction: Benzoin can be reduced to hydrobenzoin (1,2-diphenyl-1,2-ethanediol) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Benzoin can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Benzil.

    Reduction: Hydrobenzoin.

    Substitution: Various substituted benzoin derivatives.

Scientific Research Applications

1-Hydroxy-1,3-diphenylpropan-2-one has numerous applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: Benzoin derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzoin is used in the synthesis of pharmaceuticals, such as anticonvulsants and sedatives.

    Industry: It is used in the production of fragrances, flavors, and dyes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-diphenylpropan-2-one involves its ability to undergo various chemical transformations. The hydroxyl group and the adjacent carbonyl group play a crucial role in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors.

Comparison with Similar Compounds

    Benzil (1,2-diphenylethane-1,2-dione): An oxidized form of benzoin, used in organic synthesis.

    Hydrobenzoin (1,2-diphenyl-1,2-ethanediol): A reduced form of benzoin, used as a chiral building block in asymmetric synthesis.

    Benzaldehyde (C6H5CHO): A precursor to benzoin, used in the synthesis of various aromatic compounds.

Uniqueness: 1-Hydroxy-1,3-diphenylpropan-2-one is unique due to its dual functional groups (hydroxyl and carbonyl) that allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

41049-36-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-hydroxy-1,3-diphenylpropan-2-one

InChI

InChI=1S/C15H14O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,15,17H,11H2

InChI Key

SSCJKWMZFNHATQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

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